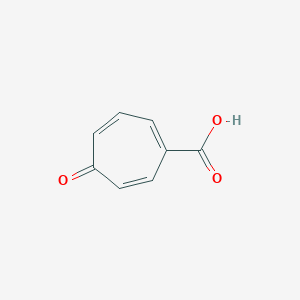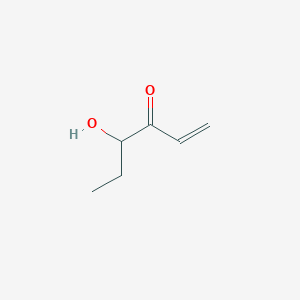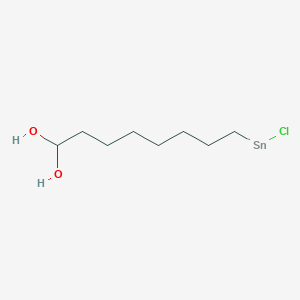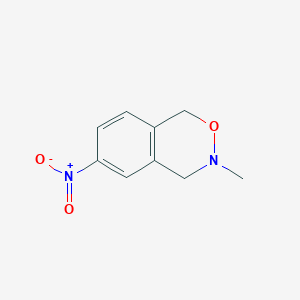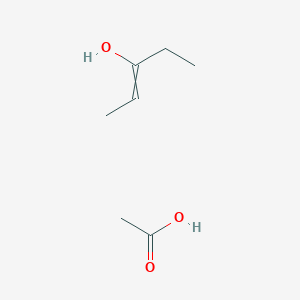
Acetic acid;pent-2-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;pent-2-en-3-ol is an organic compound that combines the properties of both acetic acid and pent-2-en-3-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar Pent-2-en-3-ol is an alcohol with a double bond, making it an unsaturated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pent-2-en-3-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with pent-2-en-3-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts and controlled reaction conditions to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pent-2-en-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in pent-2-en-3-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in pent-2-en-3-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in pent-2-en-3-ol can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Hydrogenation using a palladium catalyst can reduce the double bond in pent-2-en-3-ol.
Substitution: Acidic or basic conditions can facilitate the substitution of the hydroxyl group with other functional groups.
Major Products Formed
Oxidation: Pent-3-en-2-one or pentanoic acid.
Reduction: Pentan-2-ol.
Substitution: Various substituted alcohols depending on the reagents used.
Scientific Research Applications
Acetic acid;pent-2-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;pent-2-en-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation and reduction reactions. It may also interact with cellular membranes and proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Pent-3-en-2-ol: An unsaturated alcohol similar to pent-2-en-3-ol but with the double bond at a different position.
Acetic acid: A simple carboxylic acid with similar acidic properties.
Pentanoic acid: A saturated carboxylic acid derived from the oxidation of pent-2-en-3-ol.
Uniqueness
Acetic acid;pent-2-en-3-ol is unique due to its combination of an unsaturated alcohol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
13893-75-9 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
acetic acid;pent-2-en-3-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-3-5(6)4-2;1-2(3)4/h3,6H,4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WLKNHSOLQGUSON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


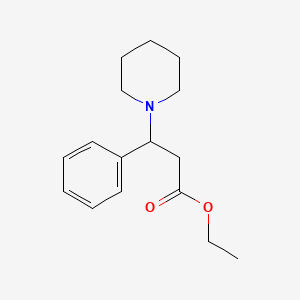
![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
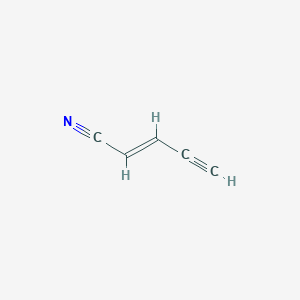
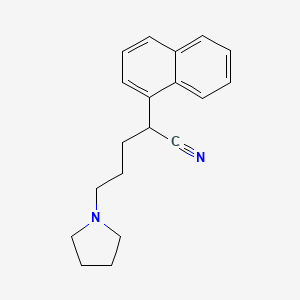


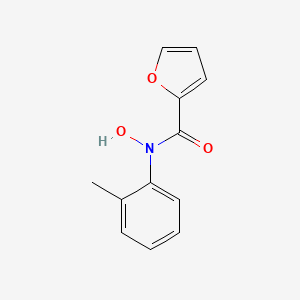


![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
